

In-Depth Technical Guide: 5-Iodoindolin-2-one (CAS 193354-13-1)

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Compound of Interest

Compound Name: 5-Iodoindolin-2-one

Cat. No.: B064591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and synthetic approaches for **5-Iodoindolin-2-one** (CAS 193354-13-1). This compound is a halogenated indole derivative primarily utilized as a key intermediate in synthetic organic chemistry and pharmaceutical research, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

5-Iodoindolin-2-one is a solid, appearing as a white to beige substance.^[1] It is characterized by the following properties:

Property	Value	Source
IUPAC Name	5-iodo-1,3-dihydro-2H-indol-2-one	[2]
Molecular Formula	C ₈ H ₆ INO	[3]
Molecular Weight	259.04 g/mol	[3]
Melting Point	175-178°C	[1]
Boiling Point	382.8 ± 42.0 °C at 760 mmHg	[1]
Density	1.9 ± 0.1 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in organic solvents such as ether and chloroform.	[1]
Appearance	White to beige solid	[1]

Hazards and Safety Information

5-Iodoindolin-2-one is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Statements:[2][4]

Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

GHS Precautionary Statements:[2][4]

Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Recommendations:

- Handling: Handle in a well-ventilated area.^[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[1] Avoid direct contact with skin and eyes.^[1]
- Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.^[2]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed or in case of skin contact, wash with soap and water and seek immediate medical attention.

Experimental Protocols

While **5-Iodoindolin-2-one** is commercially available, a representative synthetic protocol for its preparation from oxindole is detailed below. This method is based on established procedures for the iodination of activated aromatic rings.

Representative Synthesis of **5-Iodoindolin-2-one**:

This protocol describes the direct iodination of oxindole using molecular iodine and an oxidizing agent in an acidic medium.

- Materials:
 - Oxindole
 - Molecular Iodine (I₂)

- Nitric Acid (HNO_3)
- Acetic Acid (AcOH)
- Sodium thiosulfate solution
- Water
- Ethyl acetate
- Brine
- Procedure:
 - In a round-bottom flask, dissolve oxindole in glacial acetic acid.
 - Add molecular iodine to the solution and stir until it is homogeneously dispersed.
 - Slowly add concentrated nitric acid to the mixture at room temperature. The nitric acid acts as an oxidant to generate the iodinating species.
 - Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield **5-iodoindolin-2-one**.

Biological Context and Signaling Pathways

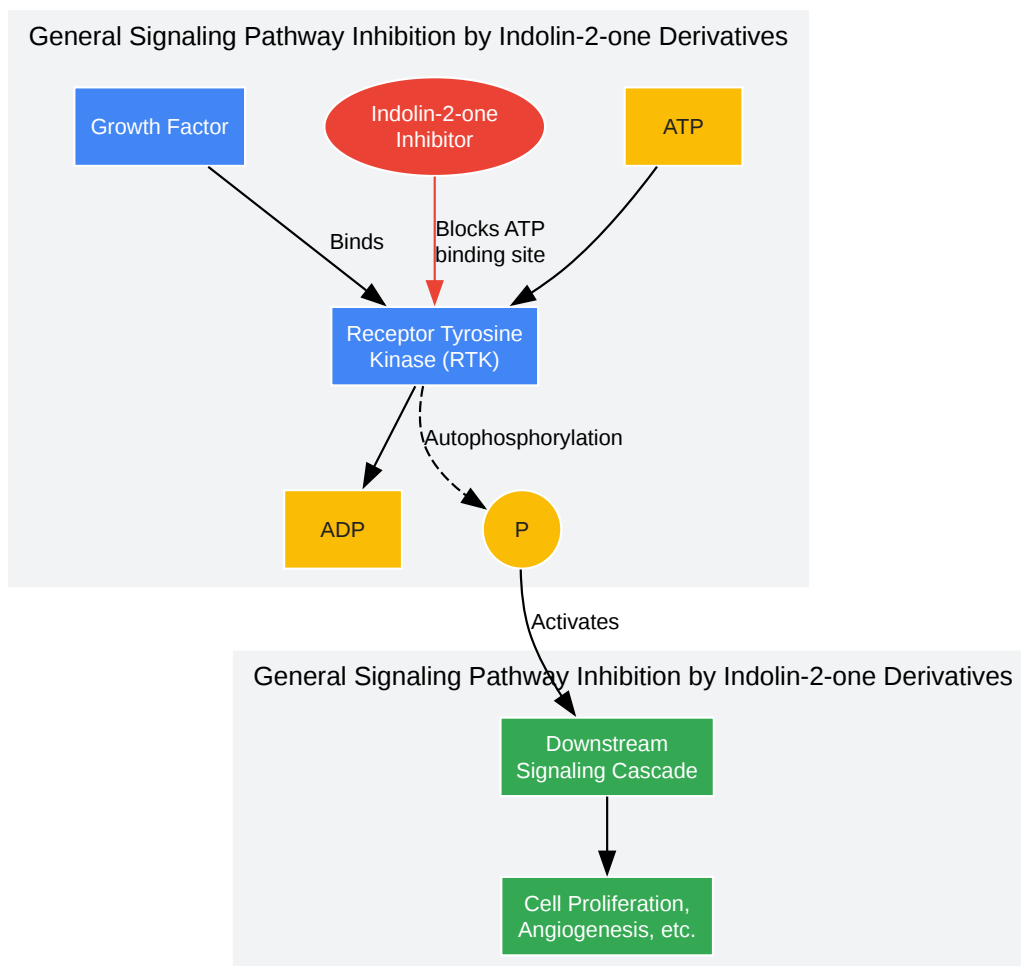
The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation. Specifically, derivatives of indolin-2-one have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

While specific biological studies on **5-iodoindolin-2-one** are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of such targeted therapies. The iodine atom at the 5-position can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of indolin-2-one derivatives to be screened for biological activity.

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Below is a generalized diagram illustrating the role of an indolin-2-one based inhibitor in blocking a receptor tyrosine kinase signaling pathway.

General Signaling Pathway Inhibition by Indolin-2-one Derivatives

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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indolin-2-one derivative.

This guide provides a foundational understanding of **5-Iodoindolin-2-one** for research and development purposes. While its direct biological effects are not yet fully elucidated, its

importance as a synthetic precursor in the creation of potentially therapeutic compounds is clear. Further investigation into the biological activities of this specific compound and its derivatives is warranted.

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References

- 1. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrio.com [chemrio.com]
- 4. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Iodoindolin-2-one (CAS 193354-13-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064591#cas-number-193354-13-1-properties-and-hazards]

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